(2S)-2-(carbamoylamino)pentanediamide

Description

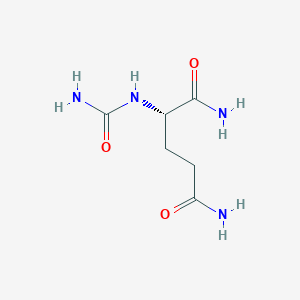

(2S)-2-(Carbamoylamino)pentanediamide is a chiral diamide derivative of glutamic acid, featuring a carbamoyl group (-NH-C(=O)-NH₂) at the C2 position and amide substitutions at both terminal carboxylic acid positions. For example, carglumic acid (N-carbamoyl-L-glutamic acid; (2S)-2-(carbamoylamino)pentanedioic acid) is an FDA-approved drug for treating hyperammonemia due to N-acetylglutamate synthase deficiency .

Properties

CAS No. |

134958-17-1 |

|---|---|

Molecular Formula |

C6H12N4O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

(2S)-2-(carbamoylamino)pentanediamide |

InChI |

InChI=1S/C6H12N4O3/c7-4(11)2-1-3(5(8)12)10-6(9)13/h3H,1-2H2,(H2,7,11)(H2,8,12)(H3,9,10,13)/t3-/m0/s1 |

InChI Key |

NQBHBXSQWRBTIE-VKHMYHEASA-N |

SMILES |

C(CC(=O)N)C(C(=O)N)NC(=O)N |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)N)NC(=O)N |

Canonical SMILES |

C(CC(=O)N)C(C(=O)N)NC(=O)N |

Other CAS No. |

134958-17-1 |

Synonyms |

N(alpha)-carbamoyl-L-glutamine-1-amide N(alpha)-carbamoylglutamine-1-amide NCGA |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Derivatives

(A) Carglumic Acid (N-Carbamoyl-L-Glutamic Acid)

- Formula : C₆H₁₀N₂O₅

- Structure : Retains terminal carboxylic acid groups.

- Applications : Metabolic disorders (e.g., urea cycle defects) .

- Key Differences : Carboxylic acids confer higher polarity and lower lipophilicity compared to diamides.

(B) (2S)-2-(Acetylamino)Pentanediamide

- Formula : C₇H₁₃N₃O₃

- Structure : Acetyl group (-COCH₃) at C2; terminal amides.

- Properties : Density = 1.231 g/cm³; Boiling Point = 630.1°C .

(C) Trofinetide

- Formula : C₂₁H₃₄N₄O₇

- Structure: (2S)-2-[[(2S)-1-(2-Aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid.

- Applications : Investigational drug for neurological disorders (e.g., Rett syndrome) .

- Key Differences: Incorporates a pyrrolidine ring and aminoacetyl group, enhancing receptor targeting.

(D) STAT3 Inhibitor (IC50 = 300.0 nM)

- Structure : A pentanediamide derivative with complex peptide-like substitutions.

- Activity : Inhibits STAT3 signaling, relevant in cancer and inflammatory diseases .

- Key Differences : Extended substituents enable selective protein interactions.

Physicochemical and Pharmacological Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.